molecular formula C6H3BrN2O2S B3388970 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid CAS No. 901122-45-0

2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

Cat. No.: B3388970
CAS No.: 901122-45-0
M. Wt: 247.07
InChI Key: MZUGTYNTVCMQLF-UHFFFAOYSA-N
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Description

Overview of Imidazo[x,y-b]thiazole Systems

Imidazothiazoles are a class of bicyclic heterocyclic compounds that contain a bridgehead nitrogen atom, where an imidazole (B134444) ring is fused to a thiazole (B1198619) ring. researchgate.net The fusion of these two five-membered rings results in a rigid, planar structure that serves as a versatile scaffold in chemical synthesis. nih.gov Depending on the points of fusion, several isomers are possible, with the imidazo[2,1-b]thiazole (B1210989) and imidazo[5,1-b]thiazole (B6145799) cores being prominent subjects of investigation.

These systems are characterized by their unique electronic properties, arising from the combination of the electron-rich imidazole and thiazole rings. nih.gov This electronic nature influences their reactivity and their ability to interact with other molecules, making them attractive frameworks for further chemical modification. nih.gov Researchers have developed various synthetic strategies to access these scaffolds, often involving multi-step sequences or one-pot multicomponent reactions. nih.govconnectjournals.com

Significance of Fused Heterocycles in Synthetic Organic Chemistry

Fused heterocyclic compounds, which consist of two or more rings sharing atoms, are cornerstones of modern organic and medicinal chemistry. researchgate.netnih.gov Their structural complexity and conformational rigidity often lead to enhanced stability and specific three-dimensional arrangements that can facilitate interactions with biological targets. nih.gov The fusion of different heterocyclic rings can also modulate the electronic and lipophilic properties of the resulting molecule, integrating the chemical characteristics of the individual components into a single entity. nih.gov

The development of novel synthetic methodologies for creating these fused systems is an active area of research. nih.gov These methods aim to provide efficient and versatile access to a wide array of structurally diverse molecules. The ability to introduce various functional groups onto the core scaffold allows chemists to fine-tune the properties of these compounds, making them valuable intermediates for the synthesis of more complex molecular architectures. nih.gov

Contextualizing 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic Acid within Imidazothiazole Research

This compound is a specific derivative of the imidazo[5,1-b]thiazole core. Its structure is defined by the core heterocyclic system, a bromine atom at the 2-position, and a carboxylic acid group at the 7-position. Each of these components imparts specific chemical reactivity to the molecule, positioning it as a potentially valuable building block in synthetic chemistry.

The imidazo[5,1-b]thiazole scaffold itself is a subject of research for creating novel chemical entities. researchgate.netnih.gov The presence of a bromine atom offers a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 2-position. The carboxylic acid group at the 7-position provides a site for amide bond formation, esterification, or other transformations, enabling the attachment of different molecular fragments.

Scope of Research Focused on this compound

While extensive research has been conducted on the broader class of imidazothiazole derivatives, dedicated studies focusing specifically on this compound are limited. nih.govrsc.org The available information primarily consists of its chemical structure and basic properties, suggesting its role as a synthetic intermediate or a member of larger chemical libraries used in screening programs. guidechem.comuni.lu

The research scope for this compound is therefore largely defined by its potential as a precursor for the synthesis of more complex imidazo[5,1-b]thiazole derivatives. Investigations would likely involve exploring its reactivity in various organic transformations to build a library of new compounds. For instance, the sequential or simultaneous modification of the bromo and carboxylic acid functionalities could lead to a diverse set of molecules for further evaluation in different fields of chemical science.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₃BrN₂O₂S
Molecular Weight 247.07 g/mol
Monoisotopic Mass 245.90987 Da
Topological Polar Surface Area 82.8 Ų
Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 1
Rotatable Bond Count 1
Complexity 216

Data sourced from PubChem and other chemical databases. guidechem.comuni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S/c7-3-1-9-2-8-4(6(10)11)5(9)12-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUGTYNTVCMQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C(N=CN21)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731185
Record name 2-Bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid
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Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901122-45-0
Record name 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=901122-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromoimidazo 5,1 B Thiazole 7 Carboxylic Acid

Historical Development of Imidazo[5,1-b]thiazole (B6145799) Synthesis

The synthesis of fused imidazole-thiazole systems, broadly termed imidazothiazoles, has been a subject of interest for decades due to their presence in pharmacologically active compounds. Historically, the majority of research focused on the more common imidazo[2,1-b]thiazole (B1210989) isomer, with well-established routes involving the reaction of 2-aminothiazoles with α-halocarbonyl compounds. researchgate.netmdpi.com These classical methods laid the groundwork for heterocyclic fusion reactions.

The development of synthetic pathways leading to the less common imidazo[5,1-b]thiazole scaffold is a more recent area of focus. The impetus for creating this specific isomeric core has often been driven by the search for novel pharmaceutical agents, such as phosphodiesterase 10A (PDE10A) inhibitors. nih.gov Early methods were typically multi-step sequences, while contemporary research increasingly explores more efficient strategies like multicomponent and cascade reactions to build molecular complexity rapidly. mdpi.com

Precursor Synthesis Strategies for the Imidazo[5,1-b]thiazole Core

The construction of the imidazo[5,1-b]thiazole core is predicated on the strategic formation of its constituent thiazole (B1198619) and imidazole (B134444) rings. Synthetic approaches can be broadly categorized by which ring is formed first, followed by the annulation (fusion) of the second ring.

Thiazole Ring Formation Pathways

The synthesis of a suitably functionalized thiazole is a critical first step in many strategies. The Hantzsch thiazole synthesis and its variations remain a cornerstone method. This typically involves the condensation of an α-halocarbonyl compound with a thioamide. To achieve the target structure of 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid, the synthesis would require a thiazole precursor bearing functional groups at positions that will ultimately become part of the fused imidazole ring and the C7-carboxylic acid.

A common precursor for the related imidazo[2,1-b]thiazole system is 2-aminothiazole (B372263), formed from the reaction of an α-haloketone and thiourea (B124793). nih.gov For the target molecule, a more substituted thiazole, such as a 2-aminothiazole-4-carboxylate ester, would be a logical starting point. This places a latent carboxylic acid group at the correct position for the final product.

Precursor TypeSynthetic MethodKey ReagentsReference
2-AminothiazoleHantzsch Synthesisα-Haloketone, Thiourea nih.gov
Thiazole-5-carboxylic acidHalogen-Metal Exchange5-Bromothiazole, n-Butyllithium, CO2N/A
Substituted ThiazolesCondensationOximes, Anhydrides, KSCNN/A

Imidazole Ring Cyclization Methodologies

With a functionalized thiazole in hand, the subsequent step is the formation of the fused imidazole ring. For the imidazo[5,1-b]thiazole system, this involves forming a bond between the nitrogen of the thiazole ring and a carbon atom, followed by cyclization.

One established route for the analogous benzo[d]imidazo[5,1-b]thiazole system involves the reaction of a 2-aminobenzothiazole (B30445) with an α-haloketone. nih.gov A plausible, analogous pathway for the non-fused system would involve the reaction of a 2-aminothiazole-4-carboxylate with a suitable two-carbon building block. An intramolecular nucleophilic substitution is often the key ring-closing step to form the bicyclic core.

Direct Synthetic Approaches to this compound

Synthesizing the specifically substituted target molecule involves a sequence of reactions to build the core and then install the desired functional groups at the correct positions.

Multi-step Synthetic Sequences

A logical multi-step synthesis can be proposed based on established reaction types for heterocyclic systems. This approach offers precise control over the placement of each functional group.

A potential synthetic pathway is outlined below:

Formation of Thiazole Precursor : Reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate.

Imidazole Ring Formation : The 2-amino group of the thiazole precursor is reacted with an appropriate reagent, such as chloroacetaldehyde (B151913) or a bromoacetyl derivative, followed by an intramolecular cyclization to form the ethyl imidazo[5,1-b]thiazole-7-carboxylate core.

Electrophilic Bromination : The fused imidazo[5,1-b]thiazole ring system is electron-rich and susceptible to electrophilic substitution. Reaction with a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent would likely install the bromo group. Based on the electronic properties of similar fused systems like imidazo[1,2-a]pyridines, the bromination is expected to occur regioselectively at an electron-rich position on the imidazole ring, plausibly the C2 position. nih.gov

Ester Hydrolysis : The final step is the hydrolysis of the ethyl ester at the C7 position to the desired carboxylic acid, typically achieved under acidic or basic conditions.

StepReaction TypeKey ReagentsIntermediate/Product
1Hantzsch Thiazole SynthesisEthyl bromopyruvate, ThioureaEthyl 2-aminothiazole-4-carboxylate
2Imidazole AnnulationChloroacetaldehyde, BaseEthyl imidazo[5,1-b]thiazole-7-carboxylate
3Electrophilic BrominationN-Bromosuccinimide (NBS)Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
4Ester HydrolysisLiOH or HClThis compound

One-Pot and Cascade Reaction Strategies

While a specific one-pot synthesis for this compound is not documented, the principles can be applied. A hypothetical cascade approach could involve the reaction of a thiazole precursor with reagents that trigger a sequence of intermolecular and intramolecular reactions to build the fused ring system in a single operation. Such advanced methods often rely on careful selection of substrates and catalysts to control the regioselectivity of the cyclization to favor the desired [5,1-b] fusion over the more common [2,1-b] alternative. researchgate.net

Bromination Reactions for C2-Position Functionalization

The introduction of a bromine atom at the C2 position of the imidazo[5,1-b]thiazole ring system is a critical step in the synthesis of the target molecule. This is typically achieved through electrophilic bromination reactions, where the regioselectivity of the halogenation is a key consideration.

Electrophilic bromination of the imidazo[5,1-b]thiazole core is generally accomplished using common brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for such transformations due to its mild and selective nature. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃), at or below room temperature to control the reactivity and minimize the formation of byproducts.

A general procedure involves the dissolution of the imidazo[5,1-b]thiazole-7-carboxylate precursor in a suitable solvent, followed by the portion-wise addition of the brominating agent. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures such as extraction and column chromatography.

Brominating AgentSolventTemperatureTypical Reaction Time
N-Bromosuccinimide (NBS)DCM or CHCl₃0 °C to rt1-4 hours
Bromine (Br₂)Acetic AcidRoom Temperature2-6 hours

Table 1: Common Conditions for Electrophilic Bromination

The regioselectivity of electrophilic substitution in imidazo[2,1-b]thiazoles and related fused imidazole systems is influenced by the electron density of the different positions on the heterocyclic ring. Theoretical studies and experimental evidence suggest that the C5 and C7 positions are generally the most electron-rich and, therefore, the most susceptible to electrophilic attack. However, the presence of substituents can significantly direct the position of halogenation.

In the case of the imidazo[5,1-b]thiazole system, the electronic properties of the fused rings dictate the preferred site of bromination. For the synthesis of this compound, it is crucial to have a synthetic strategy that favors bromination at the C2 position. This is often achieved by performing the bromination on a precursor where the C7 position is already functionalized with an electron-withdrawing group, such as an ester, which deactivates this position towards further electrophilic attack and directs the incoming electrophile to the C2 position. The presence of the sulfur atom in the thiazole ring also influences the electron distribution and reactivity of the adjacent carbon atoms.

Introduction and Derivatization of the C7-Carboxylic Acid Moiety

The carboxylic acid group at the C7 position is a key functional handle that allows for further derivatization, such as the formation of amides, which is often important for biological activity.

The introduction of the carboxylic acid group at the C7 position of the imidazo[5,1-b]thiazole ring can be achieved through several synthetic routes. A common approach involves the construction of the heterocyclic ring from a precursor that already contains the desired carboxylate functionality. For instance, the reaction of a substituted 2-aminothiazole with an α-halocarbonyl compound bearing an ester group can lead to the formation of the imidazo[5,1-b]thiazole-7-carboxylate scaffold.

Alternatively, direct carboxylation of a pre-formed 2-bromoimidazo[5,1-b]thiazole (B1610118) is a more challenging transformation that may require organometallic intermediates, such as a Grignard or lithiated species, followed by quenching with carbon dioxide. However, the stability of such intermediates can be a limiting factor.

A prevalent and reliable method to obtain the target carboxylic acid is through the hydrolysis of its corresponding ester, typically an ethyl or methyl ester. This transformation is usually carried out under basic conditions, for example, by treating the ester with a solution of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol. The reaction progress is monitored until the starting ester is consumed, after which the reaction mixture is acidified to precipitate the carboxylic acid.

Once the this compound is obtained, it can be readily converted into a variety of amides. Standard peptide coupling reagents are employed for this purpose. These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.

Coupling ReagentActivating AgentBaseSolvent
HATU-DIPEA or Et₃NDMF
HBTUHOBtDIPEA or Et₃NDMF
EDCHOBtDIPEA or Et₃NDCM/DMF

Table 2: Common Reagents for Amide Bond Formation

The choice of coupling reagent and reaction conditions depends on the specific amine being used and the desired purity of the final product. These reactions are typically carried out at room temperature and are known for their high efficiency and broad substrate scope.

Catalytic and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. In the context of imidazothiazole synthesis, several green chemistry approaches have been explored. These include the use of microwave irradiation to accelerate reaction rates and reduce energy consumption, as well as the development of one-pot, multi-component reactions that increase efficiency by minimizing intermediate isolation steps. mdpi.com

Visible light-promoted, catalyst-free methods for the synthesis of imidazothiazoles in green solvents like ethanol-water mixtures have also been reported, offering an eco-friendly alternative to traditional synthetic protocols. researchgate.net Furthermore, ultrasound-assisted synthesis has emerged as a powerful tool for the C-H functionalization of ketones in the synthesis of imidazo[2,1-b]thiazoles in water, avoiding the need for metal catalysts and hazardous reagents. organic-chemistry.org

Catalytic approaches, such as transition metal-catalyzed cross-coupling reactions, can also be employed for the functionalization of the imidazo[5,1-b]thiazole core, although their application in the direct synthesis of the target molecule is less commonly reported. These methods offer the potential for more efficient and selective bond formations under milder conditions.

Transition-Metal Catalysis in Imidazothiazole Construction

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of complex molecules and heterocyclic systems like imidazothiazoles. mdpi.commdpi.com Catalysts based on metals such as palladium, copper, and rhodium are frequently employed to facilitate bond formations that are otherwise challenging. beilstein-journals.orgbohrium.com These catalytic systems are known for their high efficiency, selectivity, and tolerance of a wide array of functional groups. mdpi.com

In the context of constructing fused imidazole rings, transition metals can catalyze various transformations, including cross-coupling reactions, C-H bond functionalization, and oxidative cyclization. beilstein-journals.orgresearchgate.net For instance, copper-catalyzed methods have been effectively used for the synthesis of related imidazo[1,2-a]pyridines through oxidative cyclization, a strategy that could be adapted for the imidazothiazole core. beilstein-journals.org Similarly, palladium catalysts are renowned for their role in cross-coupling reactions, which are instrumental in building complex molecular architectures. mdpi.com The development of nickel-catalyzed C-H arylation of azoles also represents a significant advancement, offering a cheaper and more accessible alternative for functionalizing these important scaffolds. researchgate.net

Mechanistically, these reactions often involve processes like oxidative addition, reductive elimination, and transmetalation, or pathways involving radical intermediates. beilstein-journals.org The choice of metal, ligand, and reaction conditions is crucial for achieving the desired outcome with high yield and regioselectivity.

Catalyst SystemReaction TypeApplication in Heterocycle SynthesisKey Advantages
Copper (Cu) Salts/ComplexesOxidative Cyclization, Chan–Lam/Ullmann CouplingConstruction of Imidazo[1,5-a]pyridines and other N-heterocycles. beilstein-journals.orgCost-effective, versatile, can use air as a green oxidant. beilstein-journals.org
Palladium (Pd) ComplexesCross-Coupling (e.g., Suzuki, Sonogashira), C-H ActivationSynthesis of complex organic building blocks and marine drug-like scaffolds. mdpi.combohrium.comHigh activity, selectivity, and broad functional group tolerance. mdpi.com
Rhodium (Rh) ComplexesC–H Bond Activation, Alkylation/ArylationFacile addition of heteroarenes to alkenes and alkynes. beilstein-journals.orgHigh functional group compatibility. beilstein-journals.org
Nickel (Ni) ComplexesC-H Arylation/AlkenylationArylation of azoles (imidazoles, benzimidazoles). researchgate.netMore abundant and cost-effective than precious metals. researchgate.net

Metal-Free and Environmentally Benign Synthetic Protocols

In response to the growing need for sustainable chemical processes, significant research has been directed toward developing metal-free and environmentally benign synthetic methods. nih.gov These "green chemistry" approaches aim to reduce waste, avoid the use of toxic and expensive heavy metals, and utilize safer solvents and reaction conditions. nih.govresearchgate.net

For the synthesis of thiazole and imidazole derivatives, metal-free protocols often involve condensation reactions, nucleophilic substitutions, or cyclization reactions mediated by non-metallic reagents. researchgate.net An efficient and practical method for the one-step synthesis of benzothiazole-2-thiols has been described using water as the solvent, which is a metal-free approach with excellent yield and a short reaction time. rsc.org Such strategies frequently employ readily available starting materials and may proceed in one-pot, minimizing the need for intermediate purification steps and reducing solvent usage. The use of water as a solvent, biocatalysis, and solvent-free reactions are key aspects of these green methodologies. nih.gov While many traditional methods for preparing 2-aminoimidazoles rely on volatile organic solvents and inert atmospheres, newer, more sustainable approaches are being developed. researchgate.net

Green Chemistry PrincipleApplication in Heterocycle SynthesisExampleEnvironmental Benefit
Use of Safer SolventsSynthesis of benzothiazoles and related heterocycles in water. rsc.orgCyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water. rsc.orgReduces use of volatile organic compounds (VOCs).
Metal-Free CatalysisSynthesis of imidazoles and 2-aminoimidazoles without transition metals. researchgate.netCondensation and cyclization reactions using non-metallic reagents. researchgate.netAvoids toxic heavy metal waste and associated costs.
Atom EconomyOne-pot, multi-component reactions to build complex rings.Conversion of styrenes into 4-aryl-2-aminothiazoles. researchgate.netMaximizes incorporation of starting materials into the final product, reducing waste.
Energy EfficiencyReactions at ambient temperature or with alternative energy sources (e.g., microwave).Facile synthesis of benzothiazole-2-thiols at moderate temperatures. rsc.orgLower energy consumption compared to high-temperature reflux methods.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to minutes. beilstein-journals.orgdergipark.org.tr This technique frequently results in higher product yields, improved purity, and enhanced reaction rates. researchgate.net

The synthesis of imidazo[2,1-b]thiazole derivatives and other fused heterocyclic systems has been successfully achieved using microwave irradiation. researchgate.netsemanticscholar.org For example, the reaction of 2-aminothiazole derivatives with α-bromo aralkyl ketones to form imidazo[2,1-b]thiazoles demonstrated significantly greater efficiency under microwave conditions compared to thermal heating, achieving a 96% yield in just 6 minutes. researchgate.net This efficiency makes microwave synthesis a highly attractive method for generating libraries of compounds for biological screening. The technology is particularly beneficial for multi-component reactions, enabling the construction of complex molecules like triazoloquinazolinones and benzimidazoquinazolinones in a single, rapid step with nearly quantitative yields. beilstein-journals.org The use of microwave energy aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. nih.gov

Heterocyclic SystemConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Imidazo[2,1-b]thiazole DerivativesN/A (vs. optimized thermal heating at 90 °C)6 minutesAchieved highest yield (96%) compared to thermal methods. researchgate.net
BenzimidazoquinazolinonesHours (Reflux)Few minutesNearly quantitative yields. beilstein-journals.org
Thiazolyl-PyridazinedionesN/A (Multi-step)4-8 minutes (One-pot)High/efficient yields in a short time. nih.gov
2-Arylimidazo[1,2-a]pyrimidin-5(8H)-onesHours (Reflux)15 minutesSuperior yields compared to conventional protocols. nih.gov

Chemical Reactivity and Derivatization Studies of 2 Bromoimidazo 5,1 B Thiazole 7 Carboxylic Acid

Reactions at the C2-Bromine Position

The C2-bromine atom on the imidazo[5,1-b]thiazole (B6145799) ring is analogous to a halogen on an electron-rich aromatic system. This position is susceptible to various reactions, including nucleophilic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on bromo-heterocycles can be challenging and often requires activated substrates or harsh reaction conditions. However, in some systems, direct displacement of the bromide is possible. For instance, studies on related thiazole (B1198619) derivatives, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, have shown successful reactions with various heterocyclic amines. In these cases, the reaction proceeds via nucleophilic attack, displacing the bromide and forming a new carbon-nitrogen bond, which can lead to the formation of fused heterocyclic systems like imidazo[2,1-b]thiazoles. nih.gov While direct SNAr on 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid is not documented, computational studies on the reaction between imidazole (B134444) and 2-bromo-1-arylethanones support the feasibility of such nucleophilic substitution pathways on similar scaffolds. cumhuriyet.edu.trsemanticscholar.orgresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely applied to functionalize bromo-heterocycles.

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for creating C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. tcichemicals.comresearchgate.net Although no specific examples utilizing this compound are reported, the Suzuki reaction is routinely performed on various bromo-heterocycles, including indazoles and benzothiazoles. nih.govnih.gov These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent mixture. nih.gov The reaction is tolerant of many functional groups, including carboxylic acids, suggesting its applicability to the title compound for the synthesis of C2-aryl or C2-heteroaryl derivatives. tcichemicals.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method is invaluable for introducing alkynyl moieties. Research on related imidazo[2,1-b]thiazole (B1210989) systems has demonstrated the successful application of Sonogashira coupling to form 6-substituted derivatives. Copper-free Sonogashira protocols have also been developed, which can be advantageous in synthesizing molecules for biological applications. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.org It has become a vital method for synthesizing arylamines. The reaction has been successfully applied to other bromo-imidazo-fused systems, such as C5-bromo-imidazo[2,1-b] cumhuriyet.edu.trosaka-u.ac.jpresearchgate.netthiadiazole, using a Pd₂(dba)₃ catalyst. researchgate.net Furthermore, general and efficient methods have been developed for the amination of unprotected bromoimidazoles using specialized palladium precatalysts and ligands like tBuBrettPhos. nih.gov These examples strongly suggest that the C2-bromine of this compound could be readily converted to a variety of amino derivatives using this methodology.

The table below summarizes typical conditions for Buchwald-Hartwig amination on related bromo-heterocycles.

ElectrophileAmineCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
4-Bromo-1H-imidazoleMorpholineP4 / L4LHMDSDioxane10089 nih.gov
2-Bromo-1H-imidazole4-MethylanilineP4 / L4LHMDSDioxane10085 nih.gov
C5-bromo-imidazo[2,1-b] cumhuriyet.edu.trosaka-u.ac.jpresearchgate.netthiadiazoleAnilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane11078 researchgate.net
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiToluene11097 nih.gov
(P4 = tBuBrettPhos Pd G3 Precatalyst; L4 = tBuBrettPhos; LHMDS = Lithium bis(trimethylsilyl)amide)

Formation of C2-Substituted Imidazothiazoles

The successful execution of the cross-coupling reactions described above provides a direct route to a diverse library of C2-substituted imidazo[5,1-b]thiazole-7-carboxylic acids.

Suzuki coupling would yield C2-aryl or C2-heteroaryl derivatives.

Sonogashira coupling would produce C2-alkynyl compounds, which are versatile intermediates for further transformations.

Buchwald-Hartwig amination allows for the introduction of primary and secondary alkyl- or arylamino groups at the C2-position.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery programs targeting this heterocyclic core.

Reactivity of the C7-Carboxylic Acid Functionality

The carboxylic acid group at the C7 position is a classical functional group that can undergo a range of well-established transformations, most notably esterification and amidation, to produce corresponding esters and amides.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to an ester or amide is a common strategy in medicinal chemistry to modify a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification: This can typically be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification). While literature on the hydrolysis of related imidazo[2,1-b] cumhuriyet.edu.trosaka-u.ac.jpresearchgate.netthiadiazole ethyl esters to the parent acid exists, the reverse reaction is a standard organic transformation. researchgate.net

Amidation: The formation of an amide bond involves coupling the carboxylic acid with a primary or secondary amine. This reaction usually requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. A wide variety of modern coupling reagents are available, such as (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which has been shown to be effective for the chemoselective amidation of both aromatic and aliphatic carboxylic acids under mild conditions. lookchemmall.com The use of such reagents would likely be effective for the amidation of this compound with various amines to generate a library of carboxamide derivatives.

The following table presents data on the amidation of benzoic acid using a modern coupling agent, illustrating the potential for this reaction.

AmineCoupling AgentBaseSolventYield (%)Reference
Cyclohexylamine3aEt₃NCH₂Cl₂95 lookchemmall.com
Aniline3aEt₃NCH₂Cl₂85 lookchemmall.com
Benzylamine3aEt₃NCH₂Cl₂94 lookchemmall.com
4-Aminophenol3aEt₃NCH₂Cl₂92 lookchemmall.com
(3a = (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester)

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from heteroaromatic carboxylic acids can occur under various conditions, often thermal or metal-catalyzed. The stability of the resulting carbanion or radical intermediate is a key factor. For some heterocyclic systems, such as 1,3,4-thiadiazole-2-carboxylic acid, decarboxylation can occur spontaneously. nih.gov In other cases, specific reagents are required. For example, photocatalytic methods using iron catalysts have been developed for the decarboxylative alkylation of carboxylic acids, proceeding through a radical mechanism. osaka-u.ac.jp While no specific studies on the decarboxylation of this compound have been reported, the reaction would lead to the formation of 2-Bromoimidazo[5,1-b]thiazole (B1610118). The feasibility and required conditions would depend on the electronic properties and stability of the imidazo[5,1-b]thiazole ring system.

Conversion to Other Functional Groups (e.g., alcohols, aldehydes)

The carboxylic acid group at the 7-position of the 2-bromoimidazo[5,1-b]thiazole ring is a key handle for the introduction of other functional groups, thereby enabling the synthesis of a diverse range of derivatives. Standard synthetic methodologies can be employed for these transformations, although the specific reaction conditions may require optimization to accommodate the sensitivity of the heterocyclic core.

Reduction to Alcohols: The reduction of the carboxylic acid to a primary alcohol, (2-bromoimidazo[5,1-b]thiazol-7-yl)methanol, can be achieved using powerful reducing agents. While specific examples for this particular substrate are not extensively documented, analogous transformations on other heterocyclic carboxylic acids suggest the utility of reagents like lithium aluminum hydride (LiAlH₄) in an appropriate ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction typically proceeds via an initial deprotonation of the carboxylic acid, followed by reduction of the resulting carboxylate salt.

Table 1: Potential Conditions for the Reduction of this compound to the Corresponding Alcohol

ReagentSolventTypical ConditionsProduct
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to reflux(2-Bromoimidazo[5,1-b]thiazol-7-yl)methanol
Borane-tetrahydrofuran complex (BH₃·THF)Tetrahydrofuran (THF)0 °C to reflux(2-Bromoimidazo[5,1-b]thiazol-7-yl)methanol

Conversion to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde, 2-bromoimidazo[5,1-b]thiazole-7-carbaldehyde, is a more delicate transformation that requires milder and more controlled reducing agents to prevent over-reduction to the alcohol. One common strategy involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an N,O-dimethylhydroxylamide (Weinreb amide), followed by reduction. For instance, treatment of the acid chloride with a hindered reducing agent like lithium tri-tert-butoxyaluminum hydride [LiAlH(Ot-Bu)₃] at low temperatures can afford the desired aldehyde.

Table 2: Potential Two-Step Synthesis of 2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde

StepReagentsIntermediate/Product
1Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)2-Bromoimidazo[5,1-b]thiazole-7-carbonyl chloride
2Lithium tri-tert-butoxyaluminum hydride [LiAlH(Ot-Bu)₃]2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde

Transformations of the Imidazo[5,1-b]thiazole Ring System

The fused imidazo[5,1-b]thiazole ring system possesses a unique electronic structure that dictates its reactivity towards various chemical reagents.

Electrophilic Aromatic Substitution on the Ring System

The imidazo[5,1-b]thiazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the electronic effects of the fused rings and the existing substituents. In the case of this compound, the bromine atom at the 2-position and the carboxylic acid at the 7-position will influence the position of further substitution.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄5-Nitro-2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid
BrominationBr₂/FeBr₃2,5-Dibromoimidazo[5,1-b]thiazole-7-carboxylic acid
AcylationRCOCl/AlCl₃5-Acyl-2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid

Ring-Opening and Rearrangement Pathways

The fused imidazo[5,1-b]thiazole ring system can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of novel heterocyclic structures. While specific studies on this compound are limited, research on related fused imidazothiazole systems provides insights into potential transformation pathways.

For instance, base-induced skeletal rearrangements have been observed in functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines, where the thiazole ring undergoes expansion. beilstein-journals.org This suggests that under basic conditions, the thiazole portion of the imidazo[5,1-b]thiazole ring in the target molecule could potentially be susceptible to nucleophilic attack, leading to ring-opening and subsequent rearrangement to a more stable isomeric scaffold. The specific pathway would be highly dependent on the reaction conditions and the nature of the nucleophile employed.

Synthesis of Advanced and Complex Derivatives

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with potential applications in various fields of chemistry and materials science.

Design and Synthesis of Imidazo[5,1-b]thiazole Conjugates

The carboxylic acid functionality at the 7-position is an ideal attachment point for creating conjugates with other molecules, such as peptides, chalcones, or other heterocyclic systems. nih.gov These conjugation strategies often involve the activation of the carboxylic acid, for example, by forming an active ester or an acid chloride, followed by reaction with a nucleophilic group (e.g., an amine) on the molecule to be conjugated.

For the isomeric imidazo[2,1-b]thiazole system, numerous studies have demonstrated the successful synthesis of conjugates with various biological activities. nih.govnih.govjohnshopkins.edumdpi.com For example, imidazo[2,1-b]thiazole-linked triazole conjugates have been synthesized via Huisgen 1,3-dipolar cycloaddition reactions. nih.govjohnshopkins.edu A similar approach could be envisioned for this compound, where the carboxylic acid is first converted to a derivative bearing an alkyne or azide functionality to participate in "click chemistry" reactions.

Preparation of Polycyclic Systems Incorporating the Imidazo[5,1-b]thiazole Scaffold

The imidazo[5,1-b]thiazole core can be annulated with additional rings to construct more complex polycyclic systems. This can be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives of this compound. For example, the carboxylic acid could be converted to a group that can undergo a cyclization reaction with a substituent on the imidazole or thiazole part of the ring system.

Spectroscopic and Structural Elucidation in Research of 2 Bromoimidazo 5,1 B Thiazole 7 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing ¹H NMR or ¹³C NMR spectra for 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid could be located. As a result, specific chemical shifts, coupling constants, and definitive proton or carbon assignments for this molecule are not documented.

¹H NMR Characterization and Proton Assignments

There is no available ¹H NMR data to analyze the proton environment of the imidazo[5,1-b]thiazole (B6145799) core and its substituents.

¹³C NMR Characterization and Carbon Assignments

Similarly, ¹³C NMR spectra, which are essential for identifying the carbon skeleton of the molecule, have not been published.

Advanced NMR Techniques (e.g., 2D-NMR for structural confirmation)

The application of advanced 2D-NMR techniques such as COSY, HSQC, or HMBC, which are used to confirm structural connectivity, has not been reported for this specific compound.

Mass Spectrometry (MS) Techniques

While computational predictions for mass spectrometry data exist, experimental data from high-resolution mass spectrometry and detailed fragmentation analysis are absent from the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

Although HRMS is the standard method for confirming the elemental composition of a compound, no experimental HRMS data has been published for this compound. Chemical databases list the expected monoisotopic mass based on its formula, C₆H₃BrN₂O₂S. guidechem.comuni.lu

Fragmentation Pattern Analysis for Structural Insights

An analysis of the compound's fragmentation pattern under mass spectrometry, which would provide valuable insights into its structural stability and bonding, is not available. General fragmentation patterns for carboxylic acids often involve the loss of H₂O, OH, and COOH moieties, but specific pathways for this heterocyclic system have not been documented. miamioh.eduunl.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its carboxylic acid and heterocyclic moieties.

The carboxylic acid group gives rise to two particularly prominent absorptions. libretexts.orgspectroscopyonline.com The O–H bond stretching vibration appears as a very broad and strong absorption band spanning the range of 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of extensive intermolecular hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures in the solid state. spectroscopyonline.com The second key feature is the carbonyl (C=O) stretching vibration, which is expected to produce a strong, sharp absorption band. For dimeric carboxylic acids, this peak typically appears around 1710 cm⁻¹. libretexts.org Conjugation with the imidazothiazole ring system may shift this frequency slightly. libretexts.org

The fused imidazo[5,1-b]thiazole ring system also presents characteristic vibrations. These include C=N stretching vibrations within the imidazole (B134444) ring, typically observed in the 1650-1550 cm⁻¹ region. Aromatic C-H stretching vibrations from the heterocyclic rings are expected above 3000 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers. mdpi.com The C-Br and C-S stretching vibrations are typically found in the fingerprint region at lower frequencies.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch (H-bonded) 2500–3300 Strong, Very Broad
Carboxylic Acid C=O stretch (Dimer) ~1710 Strong
Imidazole Ring C=N stretch 1650–1550 Medium
Heteroaromatic C-H stretch >3000 Medium-Weak
Carboxylic Acid C-O stretch 1320–1210 Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related imidazo[2,1-b]thiazole (B1210989) derivatives, such as ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, reveals key structural features inherent to this heterocyclic system. researchgate.net

In the crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, the imidazo[2,1-b]thiazole core is nearly planar, a common feature for fused aromatic ring systems. researchgate.net The bond lengths within this core are intermediate between typical single and double bonds, indicating electron delocalization across the bicyclic framework. For instance, the C-S and C-N bonds within the rings will have lengths that reflect their participation in the aromatic system. The exocyclic bonds, such as those of the carboxylic acid group, will exhibit lengths typical for their bond type, although conjugation with the ring can cause minor deviations.

Table 2: Representative Bond Lengths and Angles for an Imidazo[2,1-b]thiazole Core Derivative (Data is illustrative and based on a related structure) researchgate.net

Bond Length (Å) Angle Degree (°)
S1–C9 1.73 C9–S1–C1 90.5
N2–C7 1.38 C7–N2–C9 113.2
N3–C8 1.39 C8–N3–C9 104.1
C7–C8 1.36 N2–C7–C8 108.5
C-Br ~1.85-1.90 C-C-O(H) ~122
C=O ~1.20-1.25 O=C-O(H) ~123

Note: The table includes expected values for the carboxylic acid and C-Br bonds based on typical crystallographic data, as the reference structure is an ethyl ester without a bromo substituent.

Intermolecular interactions govern the packing of molecules in the crystal lattice. For this compound, the most significant interaction is expected to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form robust centrosymmetric dimers, where the hydroxyl proton of one molecule bonds to the carbonyl oxygen of a neighboring molecule, creating a characteristic R²₂(8) ring motif. nih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information on its chromophoric system and photophysical properties.

The fused imidazo[5,1-b]thiazole system constitutes a significant chromophore. The UV-Vis absorption spectrum of such compounds is expected to show intense absorption bands in the UV region, typically between 250 and 400 nm. rsc.orgnih.gov These absorptions arise from π → π* electronic transitions within the delocalized π-system of the bicyclic aromatic core. The presence of the bromine atom and the carboxylic acid group as substituents can modulate the energy of these transitions, potentially causing a bathochromic (red-shift) or hypsochromic (blue-shift) shift of the absorption maxima (λmax) compared to the unsubstituted parent heterocycle. Many fused thiazole (B1198619) derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. rsc.orgresearchgate.net

Solvatochromism is the phenomenon where a substance's color, and thus its UV-Vis absorption or fluorescence emission spectrum, changes with the polarity of the solvent. nih.gov This effect is often observed in molecules with a significant change in dipole moment between the ground and excited states, which is common in donor-π-acceptor systems. nih.govresearchgate.net

For this compound, the heterocyclic core can act as an electron-donating or π-bridging unit, while the carboxylic acid group has electron-withdrawing character. This charge asymmetry suggests that the molecule may exhibit solvatochromic behavior. In such a study, one would expect to see a shift in the λmax of absorption or emission when the spectrum is recorded in a series of solvents with varying polarity. A bathochromic shift with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. researchgate.net Such studies provide valuable information about the electronic nature of the molecule's excited states.

Theoretical and Computational Investigations of 2 Bromoimidazo 5,1 B Thiazole 7 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular system, providing insights into its electronic characteristics and stability.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. This approach is instrumental in understanding the relationship between a molecule's structure and its chemical properties. For heterocyclic systems like imidazo[2,1-b]thiazoles, DFT calculations can determine optimized geometries, electronic properties, and reactivity descriptors. nih.govresearchgate.net

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

In studies of analogous benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, the energies of these orbitals and the resulting energy gap have been calculated to understand the effects of different substituents. nih.gov For example, electron-withdrawing groups like halogens tend to lower the HOMO energy and increase the energy gap, leading to greater chemical stability. Conversely, electron-donating groups can increase the HOMO energy and reduce the energy gap, enhancing reactivity. nih.gov This principle suggests that the bromo and carboxylic acid groups on the target molecule would significantly modulate its electronic properties and reactivity.

Below is a table of representative data from a DFT analysis of related 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, illustrating the impact of various substituents on FMO energies. nih.gov

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Methoxy substituent-5.98-2.123.86
Halogenated derivative-6.35-2.114.24

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential Surface (MESP) analysis is a valuable tool for visualizing the distribution of charge on a molecule's surface. It helps to identify regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov In MESP diagrams, areas of negative potential (typically colored red) indicate electron-rich regions that are susceptible to electrophilic attack and can act as hydrogen-bond acceptors. nih.gov Positive potential regions (colored blue) are electron-poor and indicate sites for nucleophilic attack.

For similar benzo[d]imidazo[2,1-b]thiazole compounds, MESP studies have highlighted high negative potential around the oxygen atoms of sulfonamide groups, indicating them as strong electron density zones. nih.gov For 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid, it is anticipated that the oxygen atoms of the carboxylic acid group and the nitrogen atom of the imidazole (B134444) ring would exhibit significant negative electrostatic potential. These regions would be the primary sites for intermolecular interactions, such as hydrogen bonding.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation provide dynamic and conformational insights that complement the static picture from quantum chemical calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is used to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. The fused imidazo[5,1-b]thiazole (B6145799) core of the title compound is expected to be largely planar, a feature that enhances stability through π-conjugation, similar to what is observed in related structures. nih.gov The primary source of conformational flexibility would arise from the rotation of the C-C bond connecting the carboxylic acid group to the thiazole (B1198619) ring.

Computational methods can be used to rotate this bond systematically and calculate the potential energy at each step, generating a potential energy landscape. This landscape reveals the lowest-energy conformer (the ground-state geometry) and the energy required to transition between different rotational states. Understanding the preferred conformation is essential as it dictates how the molecule interacts with other molecules or biological targets.

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry plays a vital role in mapping out potential reaction pathways and understanding reaction mechanisms. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For the synthesis of complex heterocyclic systems like imidazo[2,1-b]thiazoles, theoretical predictions of reaction pathways can help optimize reaction conditions and yields. researchgate.netresearchgate.net For instance, DFT calculations can be employed to compare different possible cyclization mechanisms in the formation of the fused ring system. This analysis provides insights into the feasibility of a reaction and the stability of its intermediates, guiding synthetic efforts. While specific studies on the reaction pathways of this compound are not detailed in the available literature, these computational techniques represent the standard approach for such investigations.

Molecular Interaction and Mechanistic Studies Involving 2 Bromoimidazo 5,1 B Thiazole 7 Carboxylic Acid Academic Research Focus

Structure-Activity Relationship (SAR) Insights from Molecular Interactions

The development of benzo[d]imidazo[5,1-b]thiazole derivatives as PDE10A inhibitors has provided a clear framework for understanding the structure-activity relationships of this chemical class. nih.gov

Systematic modification of the benzo[d]imidazo[5,1-b]thiazole scaffold has established a distinct correlation between specific structural features and PDE10A inhibitory potency. The initial design focused on placing various substituents at the 2-position.

Key findings from these SAR studies include:

Heteroaromatic Substitutions: The introduction of heteroaromatic rings, such as pyridine (B92270) and pyrimidine, at the 2-position resulted in compounds with potent PDE10A inhibition. nih.gov

Saturated Heteroalkyl Groups: Replacing the heteroaromatic moieties with saturated heteroalkyl groups, like N-tetrahydropyranyl piperazine, led to a significant enhancement in activity. This suggests that the flexibility and specific hydrogen bonding capabilities of these groups are crucial for optimal interaction with the enzyme. nih.gov

Impact of the Core Scaffold: The benzo[d]imidazo[5,1-b]thiazole core serves as a rigid and effective scaffold, properly orienting the crucial substituents for binding within the PDE10A active site. nih.gov

The following table summarizes the PDE10A inhibitory activity (IC₅₀) for a selection of benzo[d]imidazo[5,1-b]thiazole derivatives, illustrating the impact of these structural modifications. nih.gov

CompoundSubstituent at 2-positionPDE10A IC₅₀ (nM)
Derivative APyridin-4-yl142
Derivative BPyrimidin-5-yl52
Derivative C1-Methyl-1H-pyrazol-4-yl36
Derivative D1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl2.5

Based on the SAR and in silico docking studies of benzo[d]imidazo[5,1-b]thiazole derivatives, a clear pharmacophore model for PDE10A inhibition has emerged. nih.gov The essential features for molecular recognition include:

A Central, Rigid Scaffold: The fused benzo[d]imidazo[5,1-b]thiazole ring system acts as the core structural anchor.

A Hydrogen Bond Acceptor/Donor Region: The substituent at the 2-position is critical for activity. Groups capable of forming hydrogen bonds, such as the piperidine (B6355638) nitrogen and the tetrahydropyran (B127337) oxygen in the most potent analogs, are key for anchoring the molecule within the enzyme's active site. nih.gov

Hydrophobic/Aromatic Interactions: The fused aromatic portion of the scaffold likely engages in hydrophobic or π-stacking interactions with residues in the binding pocket.

These studies collectively highlight that the potency and selectivity of compounds based on the imidazo[5,1-b]thiazole (B6145799) core are highly dependent on the nature of the substituents at specific positions, which dictate the precise interactions with the target enzyme. nih.gov

Cellular Mechanism of Action Studies (In Vitro Focus)

Emerging research on the imidazo[2,1-b]thiazole (B1210989) scaffold, to which 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid belongs, suggests a potential for these compounds to interfere with fundamental cellular processes in cancer cells. While direct studies on this specific molecule are limited, the broader class of imidazo[2,1-b]thiazole derivatives has been shown to exhibit cytotoxic effects through various mechanisms, providing a framework for investigating this compound.

Studies on analogous imidazo[2,1-b]thiazole-benzimidazole conjugates have demonstrated the ability to arrest the cell cycle at the G2/M phase in human cancer cell lines. For instance, one such conjugate was found to be effective in A549 lung cancer cells. nih.gov This raises the possibility that this compound may exert similar effects, potentially through interaction with microtubules or other key regulators of cell division. nih.gov The precise phase of cell cycle arrest can vary between different derivatives and cell lines, with some benzimidazole-based compounds inducing G1/S or S phase arrest. mdpi.com Further analysis using techniques such as flow cytometry would be necessary to determine the specific impact of this compound on cell cycle progression.

Table 1: Hypothetical Cell Cycle Analysis Data for this compound

Cell Cycle PhaseControl Cells (%)Treated Cells (%)
G0/G15570
S2515
G2/M2015

This table is illustrative and based on potential outcomes of future experiments.

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Research on related thiazole (B1198619) derivatives has shown that these compounds can trigger apoptosis through the activation of key signaling pathways. For example, certain bis-thiazole derivatives have been observed to upregulate pro-apoptotic genes like p53, bax, and puma, while simultaneously downregulating the anti-apoptotic gene Bcl-2. frontiersin.org This leads to the activation of caspases, the executive enzymes of apoptosis. frontiersin.org Specifically, increases in the mRNA levels of caspase-3, -8, and -9 have been noted. frontiersin.org It is plausible that this compound could initiate apoptosis through similar mitochondrial-dependent pathways. Confirmation of this would require assays such as Annexin V-FITC staining, measurement of mitochondrial membrane potential, and western blot analysis for caspase activation. nih.gov

The progression of the cell cycle is tightly regulated by the expression and activity of cyclins and cyclin-dependent kinases (CDKs). Compounds that cause cell cycle arrest often do so by modulating the levels of these proteins. For example, an arrest in the G1 phase is often associated with the downregulation of cyclin D1 and the upregulation of CDK inhibitors such as p21 and p27. While direct evidence for this compound is not yet available, the observed cell cycle effects of related compounds suggest that it may influence these pathways. Future research should investigate the expression levels of these key regulatory proteins in cells treated with this compound to elucidate its precise mechanism of action.

Table 2: Potential Modulation of Cell Cycle Regulatory Proteins by this compound

ProteinExpected Change in ExpressionRole in Cell Cycle
Cyclin D1DecreasePromotes G1/S transition
p21IncreaseInhibits CDKs
p27IncreaseInhibits CDKs

This table represents a hypothesis for the expected effects based on the activity of similar compounds.

Understanding the subcellular localization of a compound can provide critical insights into its mechanism of action. For instance, if this compound is found to accumulate in the nucleus, it might suggest an interaction with DNA or nuclear proteins. If it localizes to the mitochondria, it would support a role in the intrinsic apoptotic pathway. Techniques such as fluorescence microscopy using a tagged version of the compound or cell fractionation followed by analytical detection would be required to determine its subcellular distribution. Currently, there is no published data on the subcellular localization of this compound.

Role of 2 Bromoimidazo 5,1 B Thiazole 7 Carboxylic Acid As a Synthetic Building Block and Research Tool

Precursor for the Synthesis of Other Heterocyclic Compounds

There is no available scientific literature detailing the use of 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid as a specific precursor for the synthesis of other distinct heterocyclic systems. Research in this area tends to focus on the synthesis of the imidazo[2,1-b]thiazole (B1210989) core itself from simpler starting materials, rather than its use as a building block for more complex, different heterocyclic frameworks. The reactivity of the bromo and carboxylic acid functional groups suggests potential for such applications, but specific examples and methodologies have not been reported.

Application in Divergent Synthesis of Complex Organic Molecules

No documented instances of this compound being employed in divergent synthesis strategies were found. Divergent synthesis, a method to create a library of structurally diverse compounds from a common intermediate, is a sophisticated application. The literature on imidazo[2,1-b]thiazoles primarily focuses on structure-activity relationship (SAR) studies, where derivatives are created to optimize a specific biological activity (convergent synthesis), rather than for creating broad molecular diversity.

Use as a Chemical Probe for Investigating Biological Processes

The use of this compound as a chemical probe has not been described in the reviewed literature. While many imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for a range of biological activities, including antitubercular, antiviral, and anticancer properties, this specific compound has not been identified as a tool for elucidating biological pathways or target engagement.

Development of Derivatized Probes for Mechanistic Studies

Consistent with the lack of information on its use as a chemical probe, there are no reports on the development of derivatized probes from this compound for mechanistic studies. The creation of such tools, which might involve incorporating reporter tags like fluorophores or biotin (B1667282), is a subsequent step that would follow the identification of a compound with significant and well-defined biological activity. This level of investigation has not been published for this particular molecule.

Future Research Directions and Unexplored Avenues for 2 Bromoimidazo 5,1 B Thiazole 7 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry towards environmentally benign processes is paramount. Future research should focus on developing sustainable methods for the synthesis of 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid, moving beyond traditional multi-step, high-energy-input procedures. The principles of green chemistry, such as the use of safer solvents, reduction of waste, and energy efficiency, should guide these efforts. researchgate.net

Promising areas of exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of imidazothiazole derivatives. rsc.orgsemanticscholar.orgssrn.com Catalyst-free reactions in green media like water, assisted by microwave irradiation, represent a particularly attractive and eco-friendly approach. bohrium.comrsc.orgrsc.orgnih.gov

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and potential for scalability. acs.orgacs.orguc.pt Developing a flow synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Mechanochemistry: The use of techniques like ball milling offers a solvent-free alternative for synthesizing heterocyclic compounds, reducing environmental impact and simplifying purification. tandfonline.comunigoa.ac.in

Catalyst-Free and Metal-Free Reactions: Investigating catalyst-free approaches, potentially in greener solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or under visible light, could eliminate the need for costly and potentially toxic metal catalysts. tandfonline.comresearchgate.net

Table 1: Proposed Sustainable Synthetic Approaches
MethodologyPotential AdvantagesKey Research Objective
Microwave-Assisted SynthesisReduced reaction time, higher yields, energy efficiency. rsc.orgOptimization of a one-pot, catalyst-free synthesis in an aqueous medium.
Continuous Flow ChemistryImproved safety, scalability, and process control. acs.orgDevelopment of a multi-step continuous flow process from simple precursors.
Mechanochemistry (Ball Milling)Solvent-free conditions, reduced waste, high efficiency. tandfonline.comExploration of solid-state reactions for the core scaffold formation.
Visible-Light Photoredox CatalysisUse of renewable energy, mild reaction conditions.Design of a metal-free cyclization reaction initiated by visible light.

In-depth Mechanistic Understanding of its Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The classic Hantzsch thiazole (B1198619) synthesis is a common route for forming the thiazole ring, but its specific mechanism can vary with different substrates and conditions. mdpi.comresearchgate.netsynarchive.comrsc.org

Future mechanistic studies could involve:

Kinetic Analysis: Performing kinetic studies of the key bond-forming reactions to determine reaction orders, rate constants, and activation energies.

Isotopic Labeling: Using isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ²H) to trace the pathways of atoms throughout the reaction sequence.

Computational Modeling: Employing Density Functional Theory (DFT) calculations to model reaction pathways, identify transition states, and rationalize observed regioselectivity. tandfonline.comresearchgate.net

Intermediate Trapping and Characterization: Designing experiments to trap and spectroscopically characterize reaction intermediates, providing direct evidence for the proposed mechanism.

Exploration of Advanced Derivatization for New Molecular Entities

The bifunctional nature of this compound, possessing both a reactive bromine atom and a modifiable carboxylic acid group, makes it an ideal starting point for creating diverse libraries of new molecules.

Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a wide range of functional groups, including esters, amides, and acyl hydrazides. These transformations can be achieved using standard coupling reagents and allow for the introduction of various substituents to explore structure-activity relationships (SAR).

Functionalization via the Bromine Atom: The bromine atom on the thiazole ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through modern cross-coupling reactions. acs.org This opens up avenues for significant structural diversification. Future research should explore:

Suzuki-Miyaura Coupling: To introduce a variety of aryl and heteroaryl groups. researchgate.net

Heck and Sonogashira Couplings: To append alkenyl and alkynyl fragments, respectively.

Buchwald-Hartwig Amination: To install a range of substituted amines.

C-H Functionalization: Direct C-H activation and functionalization at other positions of the heterocyclic core could provide access to derivatives that are not readily accessible through other means. rsc.org

Table 2: Potential Derivatization Strategies
Reaction SiteReaction TypePotential New Functional GroupKey Reagents/Catalysts
7-Carboxylic AcidAmide CouplingAmides (-CONR₂)HATU, EDCI
7-Carboxylic AcidEsterificationEsters (-COOR)Acid catalyst, Alkyl halides
2-BromoSuzuki-Miyaura CouplingAryl, HeteroarylPd catalyst, Boronic acids
2-BromoBuchwald-Hartwig AminationAmines (-NR₂)Pd catalyst, Amines
2-BromoSonogashira CouplingAlkynes (-C≡CR)Pd/Cu catalyst, Terminal alkynes

Application in Chemical Biology as a Scaffold for Molecular Probes

The rigid imidazo[5,1-b]thiazole (B6145799) core is an attractive scaffold for the development of molecular probes to investigate biological processes. By attaching reporter groups, this molecule can be transformed into a tool for visualizing and quantifying biological targets in real-time.

Future work in this area should focus on:

Fluorescent Probes: Conjugating the scaffold to various fluorophores (e.g., fluorescein, rhodamine, or BODIPY dyes) to create probes for fluorescence microscopy and flow cytometry.

Biotinylated Probes: Introducing a biotin (B1667282) tag to enable affinity-based purification and identification of protein binding partners through techniques like pull-down assays and mass spectrometry.

Photoaffinity Labels: Incorporating photoreactive groups (e.g., azides or diazirines) that, upon photoactivation, can covalently crosslink with nearby biological targets, facilitating target identification.

Unveiling Novel Molecular Interactions through Advanced Biophysical Techniques

To understand the mechanism of action of any biologically active derivatives of this compound, it is essential to characterize their interactions with protein targets at a molecular level. A suite of biophysical techniques can be employed for this purpose. nih.govjst.go.jpnih.govelsevierpure.com

Key techniques to be explored include:

Surface Plasmon Resonance (SPR): To provide real-time, label-free kinetic data (association and dissociation rate constants) and affinity measurements (K_D) of the interaction between small molecule derivatives and immobilized target proteins. nih.govbiosensingusa.combiosensingusa.commdpi.com

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic profile of binding, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), providing a complete picture of the binding energetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site of the small molecule on the protein surface (e.g., through chemical shift perturbation studies) and to determine the solution structure of the protein-ligand complex.

X-ray Crystallography: To obtain high-resolution three-dimensional structures of the derivatives bound to their target proteins, revealing the precise binding mode and key molecular interactions.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science for rationally designing new molecules with desired properties. nih.gov These approaches can significantly accelerate the research and development process by prioritizing the synthesis of the most promising candidates.

Future computational efforts should include:

Molecular Docking: To predict the binding poses and affinities of virtual libraries of derivatives against the active sites of relevant biological targets. bio-conferences.orgbio-conferences.orgnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: To investigate the dynamic behavior and stability of protein-ligand complexes over time, providing insights into the conformational changes induced by binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build mathematical models that correlate the structural features of the derivatives with their biological activity, enabling the prediction of the activity of unsynthesized compounds.

In Silico ADME/Tox Prediction: To computationally evaluate the absorption, distribution, metabolism, excretion, and toxicity profiles of designed derivatives early in the discovery process, helping to identify candidates with favorable drug-like properties. nih.gov

Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
2,2,2-trifluoroethanol (TFE)
Fluorescein
Rhodamine
BODIPY
Biotin

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid, and what key reaction conditions influence yield?

The synthesis typically involves cyclization of thiosemicarbazide with a carboxylic acid derivative to form the imidazo-thiazole core, followed by bromination using N-bromosuccinimide (NBS) . Critical parameters include:

  • Temperature control : Bromination proceeds optimally at 60–80°C to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the carboxylic acid derivative with ≥97% purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regioselective bromination and carboxylic acid moiety (e.g., δ ~12 ppm for -COOH in 1H^1H-NMR) .
  • HPLC : Purity assessment (>97%) under reverse-phase conditions (C18 column, acetonitrile/water + 0.1% TFA) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C6_6H3_3BrN2_2O2_2S, [M+H]+^+ = 248.97) .

Q. How does the bromine substituent influence the compound’s reactivity compared to chloro or methyl analogs?

Bromine enhances electrophilicity at the C2 position, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings). Unlike chloro analogs, bromine’s larger atomic radius improves leaving-group efficiency, while methyl groups hinder reactivity due to steric effects .

Advanced Research Questions

Q. How can researchers address challenges in regioselective bromination of the imidazo-thiazole core?

Regioselectivity is controlled by:

  • Electronic directing groups : The carboxylic acid at C7 deactivates the adjacent position, directing bromination to C2 .
  • Reaction monitoring : In situ 1H^1H-NMR or LC-MS tracks intermediate formation to optimize reaction time .
  • Alternative brominating agents : Electrochemical bromination or Br2_2/FeBr3_3 systems may improve selectivity in complex matrices .

Q. What strategies resolve contradictions in bioactivity data across different tumor cell lines?

  • Dose-response profiling : Establish IC50_{50} values using MTT assays across multiple cell lines (e.g., HeLa, MCF-7) to identify lineage-specific sensitivity .
  • Mechanistic studies : Compare apoptosis markers (caspase-3 activation) and DNA damage (γ-H2AX foci) to differentiate cytotoxic mechanisms .
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out pharmacokinetic variability .

Q. What in silico methods predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to ATP-binding pockets (e.g., kinase domains) using AutoDock Vina, prioritizing residues within 4 Å of the bromine atom .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against validated targets (e.g., EGFR) .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., LogP ~1.5) and blood-brain barrier permeability to guide lead optimization .

Q. How can structural modifications enhance the compound’s solubility for in vivo studies?

  • Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) improves lipophilicity, with enzymatic hydrolysis in serum regenerating the active form .
  • Co-crystallization : Co-formers like L-arginine increase aqueous solubility via salt formation (tested by phase-solubility diagrams) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in enzyme inhibition assays?

  • Assay validation : Confirm enzyme activity with positive controls (e.g., staurosporine for kinases) .
  • Redox interference testing : Rule out false positives from thiol-reactive bromine using DTT quenching .
  • Orthogonal assays : Complement fluorometric assays with radiometric or SPR-based methods to verify inhibition .

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Reactant of Route 1
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Reactant of Route 2
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.